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prostaglandin E3 -

prostaglandin E3

Catalog Number: EVT-1567827
CAS Number:
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prostaglandin E3 is a bioactive lipid belonging to the prostaglandin family, derived from eicosapentaenoic acid, an omega-3 fatty acid. It plays a significant role in various physiological processes, including inflammation and immune response modulation. Unlike its counterpart, prostaglandin E2, which is derived from arachidonic acid (an omega-6 fatty acid), prostaglandin E3 is associated with anti-inflammatory effects and has garnered interest in cancer research for its potential therapeutic applications.

Source

Prostaglandin E3 is primarily synthesized in the body from eicosapentaenoic acid through the action of cyclooxygenase enzymes. It can also be found in various marine organisms and some red algae, which serve as natural sources of eicosapentaenoic acid and consequently prostaglandin E3 .

Classification

Prostaglandin E3 is classified as an eicosanoid, a group of signaling molecules derived from fatty acids. It belongs to the series 3 prostaglandins, which are characterized by their origin from omega-3 fatty acids. This classification distinguishes it from series 2 prostaglandins, such as prostaglandin E2, which are derived from omega-6 fatty acids.

Synthesis Analysis

Methods

The synthesis of prostaglandin E3 involves several enzymatic steps:

  1. Conversion of Eicosapentaenoic Acid: The process begins with eicosapentaenoic acid being converted into prostaglandin H3 by cyclooxygenase enzymes.
  2. Formation of Prostaglandin E3: Prostaglandin H3 is then converted into prostaglandin E3 through the action of prostaglandin E synthase.

Technical Details

The enzymatic conversion is influenced by various factors including substrate availability, enzyme activity levels, and the presence of other fatty acids. The synthesis can be quantitatively analyzed using high-performance liquid chromatography coupled with mass spectrometry for accurate measurement of prostaglandin E3 levels in biological samples .

Molecular Structure Analysis

Structure

Prostaglandin E3 has a complex molecular structure characterized by a cyclopentane ring and multiple double bonds. Its chemical formula is C20H32O5, and it features a hydroxyl group that contributes to its biological activity.

Data

  • Molecular Weight: 352.47 g/mol
  • Structural Formula: The structure includes a cyclopentane ring with various functional groups that define its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Reactions

Prostaglandin E3 participates in numerous biochemical reactions:

  1. Receptor Binding: It binds to specific receptors on cell membranes, influencing cellular responses.
  2. Enzymatic Interactions: Prostaglandin E3 can be metabolized by various enzymes into other bioactive compounds, impacting inflammatory pathways.

Technical Details

The reactions involving prostaglandin E3 can be studied using techniques such as enzyme-linked immunosorbent assays and radioimmunoassays to quantify its levels and assess its biological effects in different tissues .

Mechanism of Action

Process

Prostaglandin E3 exerts its effects primarily through modulation of macrophage polarization. It inhibits the pro-inflammatory M1 polarization while promoting M2 polarization, which is associated with anti-inflammatory responses . This modulation is crucial in regulating immune responses and has implications in cancer biology.

Data

Experimental studies have shown that prostaglandin E3 can significantly alter the expression of key signaling proteins involved in macrophage activation and polarization, such as protein kinase A .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Prostaglandin E3 is typically a colorless to pale yellow oil.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Prostaglandin E3 is relatively unstable under prolonged exposure to light and heat.
  • Reactivity: It readily reacts with free radicals and other reactive oxygen species, influencing its biological activity.

Relevant data indicates that the stability and reactivity of prostaglandin E3 can be affected by environmental conditions, which may impact its efficacy in therapeutic applications .

Applications

Prostaglandin E3 has several scientific uses:

  • Anti-inflammatory Research: Due to its ability to modulate immune responses, it is studied for potential applications in treating inflammatory diseases.
  • Cancer Therapy: Research indicates that prostaglandin E3 may inhibit tumor growth by altering macrophage polarization within the tumor microenvironment .
  • Nutritional Studies: Its synthesis from dietary omega-3 fatty acids highlights its importance in nutrition and health studies related to cardiovascular diseases and metabolic disorders .
Biochemical Synthesis and Metabolic Pathways of Prostaglandin E3

Substrate Specificity and Cyclooxygenase-Mediated Biosynthesis

Prostaglandin E3 (PGE3) biosynthesis originates from the ω-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA; 20:5n-3), which serves as the exclusive substrate for its cyclooxygenase (COX)-mediated formation. EPA competes directly with the ω-6 PUFA arachidonic acid (AA; 20:4n-6) for access to the COX enzyme active site. This competition is structurally determined by the similarity in their 20-carbon chain lengths and the positioning of double bonds, though EPA contains an additional double bond at C17-18. Both COX-1 (constitutive) and COX-2 (inducible) isoforms can metabolize EPA, but COX-2 exhibits a 2.5-fold higher catalytic efficiency (kcat/Km) for EPA compared to COX-1 under inflammatory conditions [1] [2]. The initial oxygenation step involves COX adding two oxygen molecules to EPA, forming the unstable endoperoxide prostaglandin G3 (PGG3). PGG3 is subsequently reduced to prostaglandin H3 (PGH3) via the peroxidase activity of COX enzymes. PGH3 serves as the immediate precursor for various 3-series prostanoids, including PGE3, through tissue-specific synthase enzymes [1] [3] [7].

Table 1: Key Substrates and Enzymes in Prostaglandin E3 Synthesis

ComponentChemical DesignationEnzyme InvolvedProduct FormedSignificance
Primary SubstrateEicosapentaenoic acid (EPA, 20:5n-3)Phospholipase A2 (PLA2)Free EPAReleased from membrane phospholipids
Initial COX Product-Cyclooxygenase-1/2 (COX-1/COX-2)PGG3Unstable peroxidized intermediate
Intermediate PrecursorPGG3Peroxidase activity of COXPGH3Branch point for various prostanoids
Terminal SynthasePGH3Prostaglandin E Synthase (PGES)PGE3Bioactive end product

Enzymatic Conversion of Eicosapentaenoic Acid to Prostaglandin E3

The committed step in PGE3 generation involves the isomerization of PGH3 to PGE3, catalyzed by specific prostaglandin E synthases (PGES). Three major PGES isoforms exist: cytosolic PGES (cPGES), microsomal PGES-1 (mPGES-1), and microsomal PGES-2 (mPGES-2). Among these, mPGES-1 demonstrates the highest coupling efficiency with COX-2 and is strongly induced during inflammation. mPGES-1 is functionally coupled with COX-2 in the perinuclear membrane, facilitating the efficient conversion of newly synthesized PGH3 to PGE3 [2] [4]. This enzymatic step requires glutathione (GSH) as an essential cofactor, facilitating the rearrangement of the endoperoxide structure in PGH3 to form the keto-group characteristic of PGE3. The reaction exhibits stereospecificity, producing exclusively 15(S)-hydroxy-9-keto-11,13,15,17-cis,19-trans-prosta-5-cis-pentaenoic acid – the biologically active form of PGE3 [2] [4] [8]. EPA incorporation into membrane phospholipids and its subsequent release by cytosolic phospholipase A2α (cPLA2α) upon cellular stimulation are critical regulatory points determining substrate availability for this pathway.

Competing Pathways: Prostaglandin E3 vs. Eicosanoid Derivatives

PGE3 biosynthesis competes with several parallel metabolic pathways originating from PGH3 and EPA:

  • Alternative Prostanoid Synthesis: PGH3 serves as the substrate for other synthases, producing PGD3 (via hematopoietic or lipocalin-type PGD synthases), PGF3α (via aldose reductase or PGF synthase), PGI3 (prostacyclin I3) (via prostacyclin synthase), and thromboxane A3 (TXA3) (via thromboxane synthase). These metabolites exhibit distinct biological activities. For instance, PGI3 and TXA3 display weaker vasoactive and platelet-aggregatory effects compared to their AA-derived counterparts (PGI2 and TXA2) [1] [4].
  • Lipoxygenase (LOX) Competition: EPA is also a substrate for various lipoxygenases (5-LOX, 12-LOX, 15-LOX), forming hydroxyeicosapentaenoic acids (HEPEs; e.g., 5-HEPE, 12-HEPE, 15-HEPE) and leukotriene B5 (LTB5) via the 5-LOX pathway. LTB5 is significantly less chemotactic than the AA-derived LTB4. Furthermore, 15-LOX metabolism of EPA contributes to the synthesis of specialized pro-resolving mediators (SPMs) like resolvins of the E-series (RvE1, RvE2, RvE3), which possess potent anti-inflammatory and pro-resolving activities [1] [5] [9].
  • Cytochrome P450 (CYP) Pathways: EPA undergoes CYP epoxygenase (e.g., CYP2C, CYP2J) metabolism to form epoxyeicosatetraenoic acids (EEQs), which can be further hydrolyzed by soluble epoxide hydrolase (sEH) to corresponding diols (DiHETEs). These metabolites influence vascular tone and inflammation [9].

The relative flux toward PGE3 versus these competing pathways is determined by tissue-specific enzyme expression profiles, substrate availability (EPA vs. AA), and the inflammatory or metabolic state of the cell. Increased EPA intake shifts the balance toward 3-series prostanoids and SPMs, reducing the production of pro-inflammatory 2-series eicosanoids from AA [1] [5] [6].

Table 2: Competing Metabolic Pathways for EPA and Their Products

Enzyme Class/PathwayKey EnzymesPrimary EPA-Derived MetabolitesGeneral Biological Activity
Cyclooxygenase (COX)COX-1, COX-2PGH3 (Precursor)Precursor for 3-series prostanoids
Microsomal PGES-1 (mPGES-1)PGE3Anti-inflammatory, Anti-proliferative
Prostacyclin SynthasePGI3Vasodilatory, Anti-aggregatory (weaker than PGI2)
Thromboxane SynthaseTXA3Vasoconstrictory, Pro-aggregatory (weaker than TXA2)
Other PG SynthasesPGD3, PGF3αVaries (e.g., PGD3 involved in sleep regulation)
Lipoxygenase (LOX)5-LOXLTB5, 5-HEPELTB5: Weak chemoattractant; 5-HEPE: Precursor for Resolvins
12-LOX12-HEPEPrecursor for Resolvins
15-LOX15-HEPE, Resolvins E1-E3 (RvE1-RvE3)RvEs: Potent pro-resolving, Anti-inflammatory
Cytochrome P450 (CYP)CYP Epoxygenases (CYP2C, CYP2J)Epoxyeicosatetraenoic Acids (EEQs)Vasoactive, Anti-inflammatory (context-dependent)
Soluble Epoxide Hydrolase (sEH)Dihydroxyeicosatetraenoic Acids (DiHETEs)Generally less active than EEQs

Tissue-Specific Production and Metabolic Regulation

PGE3 production exhibits significant variation across tissues, primarily dictated by:

  • Expression of Biosynthetic Enzymes: Tissues rich in COX-2 and mPGES-1, such as sites of active inflammation, activated macrophages, vascular endothelium, and certain epithelial linings (e.g., intestinal, lung), demonstrate enhanced capacity for PGE3 synthesis when EPA is available. For instance, macrophages polarized with interleukin-4 (IL-4) show upregulated mPGES-1 expression and significantly increased PGE3 output upon EPA supplementation compared to M1-polarized macrophages [2] [5]. Tumor tissues, which frequently overexpress COX-2, can also produce substantial amounts of PGE3 from dietary EPA [2].
  • Substrate Uptake and Incorporation: Tissues proficient in incorporating dietary EPA into membrane phospholipids, such as the liver, brain, and immune cells (e.g., B cells, macrophages), serve as primary reservoirs for PGE3 precursor. The efficiency of EPA incorporation versus AA is influenced by dietary intake ratios of n-3/n-6 PUFAs and the activity of acyl-transferases [1] [7]. Retro-conversion of docosahexaenoic acid (DHA) to EPA also contributes to substrate pools in certain tissues like the brain [2].
  • Receptor-Mediated Feedback: PGE3 signals predominantly through the same E-prostanoid (EP) receptors (EP1, EP2, EP3, EP4) as PGE2, albeit with potentially different affinities and efficacies. Activation of these receptors, particularly EP4, can initiate feedback loops. For example, in macrophages, PGE3 binding to EP2/EP4 receptors activates the cAMP-Protein Kinase A (PKA) pathway. This activation promotes an anti-inflammatory M2a macrophage phenotype while inhibiting classical M1 and tumor-associated macrophage (TAM) polarization [5]. PKA signaling can also modulate the expression or activity of enzymes involved in eicosanoid metabolism.
  • Metabolic Inactivation: Like other prostanoids, PGE3 has a short half-life. Its biological activity is rapidly terminated by carrier-mediated cellular uptake followed by enzymatic inactivation. The primary inactivation step is the oxidation of the 15(S)-hydroxyl group to a ketone by the ubiquitous cytosolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGE3, which exhibits markedly reduced receptor affinity. Further reduction of the C13-C14 double bond by Δ13-15-ketoprostaglandin reductase produces the major urinary metabolite 13,14-dihydro-15-keto-PGE3 [2] [4]. Tissue-specific expression levels of 15-PGDH thus influence the local duration and intensity of PGE3 signaling.
  • Cross-Talk with Nuclear Receptors: EPA and PGE3 can influence the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which in turn modulates inflammatory gene expression and metabolic pathways. In B cells, PGE3 signaling via EP4 was shown to activate the PI3K-AKT pathway, leading to upregulation of PPARγ, which functioned as an E3 ubiquitin-ligase targeting phospho-STAT6 for degradation, thereby inhibiting IgE class switching [10]. This illustrates complex tissue-specific regulatory networks involving PGE3.

In the intestinal epithelium, PGE3, similar to PGE2, can increase paracellular permeability by interacting with EP1 and EP4 receptors, triggering intracellular Ca2+ release via PLC-IP3 pathway and activating Protein Kinase C (PKC), leading to cytoskeletal reorganization and disruption of tight junctions [7]. This highlights that while often anti-inflammatory systemically, PGE3's effects can be context and tissue-dependent.

Properties

Product Name

prostaglandin E3

IUPAC Name

7-[3-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)

InChI Key

CBOMORHDRONZRN-UHFFFAOYSA-N

Synonyms

delta(17)-PGE1
delta(17)-prostaglandin E1
PGE1, delta(17)-
PGE3
prostaglandin E3

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

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